Methyl 6-(tert-butylthio)-2-methylnicotinate
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Overview
Description
Methyl 6-(tert-butylthio)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylthio group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylthio)-2-methylnicotinate typically involves the introduction of the tert-butylthio group into the nicotinate structure. One common method involves the reaction of a nicotinate derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into the nicotinate structure, resulting in a more streamlined and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butylthio)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinate structure can undergo reduction reactions to form reduced derivatives.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base and an aprotic solvent.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced nicotinate derivatives, and various substituted nicotinates depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-(tert-butylthio)-2-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylthio)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The tert-butylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The nicotinate structure allows for interactions with nicotinic receptors and other related pathways, making it a versatile compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(tert-butylthio)-2-fluoronicotinate
- Methyl 6-(tert-butylthio)-2-chloronicotinate
- Methyl 6-(tert-butylthio)-2-bromonicotinate
Uniqueness
Methyl 6-(tert-butylthio)-2-methylnicotinate is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity patterns. This makes it different from other similar compounds that may have different substituents, such as fluorine, chlorine, or bromine, which can significantly alter their chemical behavior and applications .
Biological Activity
Methyl 6-(tert-butylthio)-2-methylnicotinate is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butylthio group at the 6-position and a methyl group at the 2-position of the nicotinate ring. This unique arrangement enhances its lipophilicity, potentially influencing its interactions with biological membranes and molecular targets.
- Chemical Formula : C12H15N1O2S1
- Molecular Weight : 239.32 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Nicotinic Acid Derivative : The base nicotinic acid is modified to introduce the tert-butylthio group.
- Esterification : The resulting compound is then esterified with methanol to yield the final product.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action is believed to involve modulation of specific biochemical pathways through interactions with molecular targets.
Antimicrobial Activity
Studies have shown that this compound possesses antibacterial effects against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Enterococcus faecalis
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising potential for therapeutic applications in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
The half-maximal inhibitory concentration (IC50) values indicate effective cytotoxicity, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Methyl 6-(tert-butylthio)-nicotinate | Lacks methyl group at position 2 | Potentially different biological activity |
Methyl 4-methylnicotinate | Methyl group at position 4 | Lacks thioether group; different reactivity |
Methyl nicotinate | No substituents on the pyridine ring | Simpler structure; less sterically hindered |
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study published in Phytochemical Analysis highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in combating antibiotic resistance .
- Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values ranging from 200 to 300 µg/mL for HeLa and A549 cells, showcasing its potential as an anticancer agent .
- Mechanistic Studies : Investigations into its mechanism revealed that the tert-butylthio group enhances electronic properties, influencing binding affinity to specific receptors involved in cellular signaling pathways .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
methyl 6-tert-butylsulfanyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-8-9(11(14)15-5)6-7-10(13-8)16-12(2,3)4/h6-7H,1-5H3 |
InChI Key |
ADODWLRZHCBWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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